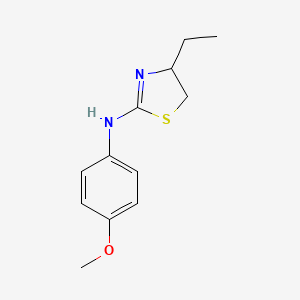![molecular formula C9H10F3NO B2651571 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248198-67-4](/img/structure/B2651571.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring, with a hydroxyl group on the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)pyridine.
Grignard Reaction: The 3-(trifluoromethyl)pyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the propan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The products vary depending on the specific reduction pathway.
Substitution: The products include various substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol: The enantiomer of the compound, with different stereochemistry.
3-(Trifluoromethyl)pyridine: The parent compound without the propan-1-ol moiety.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethanol: A similar compound with an ethanol instead of a propan-1-ol chain.
Uniqueness: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKPOGQFECGT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)




![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate](/img/structure/B2651498.png)


![2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2651504.png)


